2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine
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Overview
Description
2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine is an organic compound that features an imidazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Substitution on the Phenyl Ring: The 3-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Coupling Reaction: The final step involves coupling the imidazole ring with the substituted phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine: Lacks the methyl group on the phenyl ring.
2-(1H-Imidazol-2-yl)-1-(4-methylphenyl)ethan-1-amine: Methyl group is positioned differently on the phenyl ring.
Uniqueness
2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-7,11H,8,13H2,1H3,(H,14,15) |
InChI Key |
VBDYWRCQTQAQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC2=NC=CN2)N |
Origin of Product |
United States |
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